9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that includes a bromine atom, a naphthalene ring, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core
Preparation Methods
The synthesis of 9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the benzo[e]pyrazolo[1,5-c][1,3]oxazine ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine ring involves cyclization reactions that are facilitated by specific catalysts and reaction conditions.
Common reagents used in these reactions include bromine, strong acids like sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism by which 9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine include:
- 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
These compounds share a similar core structure but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties .
Properties
CAS No. |
303059-88-3 |
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Molecular Formula |
C22H19BrN2O |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
9-bromo-5,5-dimethyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19BrN2O/c1-22(2)25-20(18-12-17(23)9-10-21(18)26-22)13-19(24-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,20H,13H2,1-2H3 |
InChI Key |
ZPSLDIAENUSYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br)C |
Origin of Product |
United States |
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